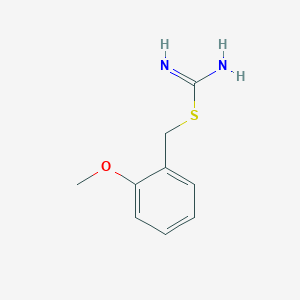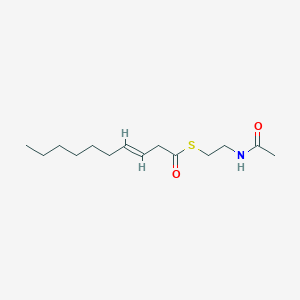
2-Methoxybenzyl imidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxybenzyl imidothiocarbamate (MBITC) is a chemical compound that has been used in various scientific research applications. It is a member of the imidothiocarbamate family, which is known for its diverse biological activities. MBITC has been found to possess unique properties that make it suitable for use in a wide range of scientific studies.
Wissenschaftliche Forschungsanwendungen
2-Methoxybenzyl imidothiocarbamate has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. It has been found to possess potent anti-cancer properties, making it a potential candidate for the development of new cancer therapies. 2-Methoxybenzyl imidothiocarbamate has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases. Additionally, 2-Methoxybenzyl imidothiocarbamate has been found to possess antioxidant properties, which could help protect cells from oxidative damage.
Wirkmechanismus
The mechanism of action of 2-Methoxybenzyl imidothiocarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methoxybenzyl imidothiocarbamate has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the activation of certain signaling pathways involved in inflammation. The exact mechanism of action of 2-Methoxybenzyl imidothiocarbamate is still being studied, and further research is needed to fully understand its effects.
Biochemische Und Physiologische Effekte
2-Methoxybenzyl imidothiocarbamate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-Methoxybenzyl imidothiocarbamate has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, 2-Methoxybenzyl imidothiocarbamate has been shown to have antioxidant properties, reducing oxidative stress and protecting cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxybenzyl imidothiocarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for use in research. It has also been found to possess potent anti-cancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for use in various scientific studies. However, there are also some limitations to the use of 2-Methoxybenzyl imidothiocarbamate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, 2-Methoxybenzyl imidothiocarbamate may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-Methoxybenzyl imidothiocarbamate. One area of research could focus on further elucidating its mechanism of action, which could help identify new targets for cancer therapy and inflammation treatment. Additionally, the development of 2-Methoxybenzyl imidothiocarbamate analogs with improved potency and selectivity could lead to the development of new drugs for various diseases. Further studies could also explore the use of 2-Methoxybenzyl imidothiocarbamate in combination with other drugs to enhance their therapeutic effects. Overall, the study of 2-Methoxybenzyl imidothiocarbamate holds great promise for the development of new treatments for cancer, inflammation, and oxidative stress.
Synthesemethoden
2-Methoxybenzyl imidothiocarbamate can be synthesized through a simple reaction between 2-methoxybenzylamine and carbon disulfide in the presence of an alkali metal hydroxide. The resulting product is then treated with an acid to obtain the final compound. The synthesis of 2-Methoxybenzyl imidothiocarbamate is relatively straightforward and can be performed using standard laboratory equipment.
Eigenschaften
Produktname |
2-Methoxybenzyl imidothiocarbamate |
|---|---|
Molekularformel |
C9H12N2OS |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
(2-methoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C9H12N2OS/c1-12-8-5-3-2-4-7(8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
InChI-Schlüssel |
OFCQDPPGKXZDIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CSC(=N)N |
Kanonische SMILES |
COC1=CC=CC=C1CSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3.2.1]Propellane](/img/structure/B231374.png)

![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)


![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)






